molecular formula C22H32ClN3O8 B10827003 (3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 206862-48-8

(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B10827003
CAS No.: 206862-48-8
M. Wt: 502.0 g/mol
InChI Key: CZURVZMARWUXMH-KBYGAXRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS-377 involves several key steps:

    Formation of the pyrrolidinone ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(2-methoxyethyl)piperazine under controlled conditions.

Industrial Production Methods

Industrial production of MS-377 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

MS-377 undergoes several types of chemical reactions:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of MS-377.

Scientific Research Applications

Mechanism of Action

MS-377 exerts its effects primarily through antagonism of the sigma-1 receptor. This receptor is involved in modulating the release of neurotransmitters such as serotonin and dopamine. By selectively binding to the sigma-1 receptor, MS-377 can reduce the release of these neurotransmitters, thereby exerting its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

    E-5842: Another sigma-1 receptor antagonist with high affinity.

    Haloperidol: A traditional antipsychotic that also interacts with sigma receptors but has a broader receptor profile.

    Piperazine derivatives: Compounds with similar structural features and receptor affinities.

Uniqueness of MS-377

MS-377 is unique in its high selectivity for the sigma-1 receptor, which reduces the likelihood of side effects associated with dopamine and serotonin receptor antagonism. This makes it a promising candidate for the development of new antipsychotic therapies .

Properties

CAS No.

206862-48-8

Molecular Formula

C22H32ClN3O8

Molecular Weight

502.0 g/mol

IUPAC Name

(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H26ClN3O2.C4H6O6/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17;5-1(3(7)8)2(6)4(9)10/h2-5,15H,6-14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1

InChI Key

CZURVZMARWUXMH-KBYGAXRISA-N

Isomeric SMILES

COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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